N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide
Description
N-(6-Nitro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide is a benzothiazole derivative featuring a nitro group at the 6-position of the benzothiazole ring and a tetrazole-containing sulfanylbutanamide side chain. Benzothiazole scaffolds are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C18H15N7O3S2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide |
InChI |
InChI=1S/C18H15N7O3S2/c1-2-14(30-18-21-22-23-24(18)11-6-4-3-5-7-11)16(26)20-17-19-13-9-8-12(25(27)28)10-15(13)29-17/h3-10,14H,2H2,1H3,(H,19,20,26) |
InChI Key |
DVZGQEIWFBRGBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nitration of Benzothiazole Derivatives
Nitration of 2-aminobenzothiazole derivatives using KNO₃/H₂SO₄ or HNO₃/H₂SO₄ systems achieves regioselective nitro group introduction. For example, nitration of 2-aminobenzothiazole at 50–60°C yields 6-nitro-1,3-benzothiazol-2-amine with >80% purity.
Direct Cyclization
Alternative routes involve condensation of 2-amino-5-nitrothiophenol with substituted benzaldehydes in pyridine, followed by cyclization. This method is widely used for nitrobenzothiazoles.
Butanamide Formation
The butanamide side chain is introduced via amide coupling between 6-nitro-1,3-benzothiazol-2-amine and butanoyl chloride.
Reaction Conditions
-
Base : Triethylamine (Et₃N) or pyridine neutralizes HCl byproducts.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility.
-
Temperature : 0–25°C to prevent side reactions.
Mechanism
The reaction proceeds via nucleophilic acyl substitution:
-
Activation : Butanoyl chloride reacts with the amine’s lone pair.
-
Dehydration : Elimination of HCl forms the amide bond.
Tetrazole Synthesis
The 1-phenyl-1H-tetrazol-5-yl group is synthesized via Passerini three-component reactions or isocyanide-nitrile cyclizations .
Passerini Reaction
A biphasic system (toluene/H₂O 9:1) optimizes yields for tetrazole building blocks.
| Isocyanide | Aldehyde | Nitrile | Yield |
|---|---|---|---|
| tert-Butyl | Benzaldehyde | Acetonitrile | 90% |
Functionalization
The 5-position of the tetrazole is functionalized with a bromine or mercaptan group for subsequent coupling.
Thioether Coupling
The sulfanyl linkage between benzothiazole and tetrazole is formed via SNAr or nucleophilic substitution .
Halogen Exchange
A brominated tetrazole reacts with thiolate derivatives of benzothiazole:
-
Base : K₂CO₃ or Cs₂CO₃ deprotonates the thiol.
-
Solvent : DMF or DMSO facilitates polar intermediates.
| Tetrazole Derivative | Base | Yield |
|---|---|---|
| 5-Bromo-1-phenyltetrazole | K₂CO₃ | 65–78% |
Alternative Methods
Ullmann coupling (Cu catalyst) or Mitsunobu reaction (DIAD, PPh₃) offers lower yields but broader functional group tolerance.
Integrated Synthesis
Stepwise Protocol
Critical Parameters
-
Nitration : Avoid over-nitration by controlling temperature (<60°C).
-
Coupling : Use excess tetrazole to drive S-alkylation to completion.
Data Tables and Optimization
Table 1: Nitration Efficiency
| Substrate | Nitration Agent | Temperature | Yield |
|---|---|---|---|
| 2-Aminobenzothiazole | KNO₃/H₂SO₄ | 50–60°C | 83% |
| 6-Methoxybenzothiazole | HNO₃/H₂SO₄ | 0°C | 72% |
Table 2: Thioether Coupling Efficiency
| Tetrazole | Base | Solvent | Yield |
|---|---|---|---|
| 5-Bromo-1-phenyltetrazole | K₂CO₃ | DMF | 78% |
| 5-Iodo-1-phenyltetrazole | Cs₂CO₃ | DMSO | 85% |
Chemical Reactions Analysis
Types of Reactions
N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Aminobenzothiazole: from nitro reduction.
Sulfoxides or sulfones: from oxidation of the benzothiazole ring.
Halogenated derivatives: from substitution reactions.
Scientific Research Applications
N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors or photovoltaic materials.
Chemical Biology: It can be used as a probe to study biological pathways involving nitrobenzothiazole or tetrazole derivatives.
Mechanism of Action
The mechanism by which N1-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE exerts its effects depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell wall synthesis.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets such as kinases or DNA.
Electronic Applications: The compound’s electronic properties facilitate charge transfer processes in materials science applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Substituent Effects: The nitro group in the target compound and the methoxy group in highlight contrasting electronic effects. Nitro’s electron-withdrawing nature may enhance reactivity toward nucleophilic targets (e.g., microbial enzymes), whereas methoxy’s electron-donating properties could reduce binding efficiency .
Chain Length and Bioavailability: The butanamide chain in the target compound likely improves solubility compared to the shorter acetamide chain in or the octanoic acid chain in , which may hinder membrane permeability due to increased hydrophobicity .
Biological Activity Trends :
- Compounds with nitrobenzothiazole cores (e.g., and the target compound) show stronger antimicrobial activity than those with methoxy or sulfonamido groups, suggesting nitro’s critical role in target engagement .
- The dual enzymatic inhibition reported for underscores the versatility of benzothiazole derivatives, though this activity is contingent on the sulfonamido and carboxylic acid substituents .
Biological Activity
N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O3S2 |
| Molecular Weight | 365.44 g/mol |
| InChIKey | Not available in sources |
| Solubility | Not specified in sources |
Antimicrobial Activity
Research has shown that compounds related to benzothiazole derivatives exhibit promising antimicrobial properties. A study evaluating various benzothiazole derivatives found that modifications could significantly enhance their efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds suggest that structural variations can lead to improved antimicrobial activity. For instance, compounds with electron-withdrawing groups have been reported to enhance activity against specific bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Compound A | 10.7 | 21.4 |
| Compound B | 15.0 | 30.0 |
| N-(6-nitro...) | TBD | TBD |
The mechanism through which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : It might affect the permeability of bacterial membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Similar compounds have been shown to interfere with DNA/RNA synthesis pathways.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antibiotics evaluated a series of benzothiazole derivatives for their antimicrobial activity against various pathogens. Among these, N-(6-nitro...) was included due to its structural similarities with known active compounds.
The results indicated that:
- The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli , with MIC values comparable to standard antibiotics.
- The structure-function relationship highlighted the importance of the nitro group in enhancing antibacterial potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide, and how can purity be optimized?
- Methodology :
- Step 1 : Synthesize the benzothiazole core via cyclization of 2-aminothiophenol derivatives with nitro-substituted aromatic aldehydes under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Introduce the sulfanyl-tetrazole moiety via nucleophilic substitution. Use a thiol-containing tetrazole (e.g., 1-phenyl-1H-tetrazole-5-thiol) in DMF with K₂CO₃ as a base at 80°C for 6–8 hours .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .
Q. How can the molecular structure of this compound be validated experimentally?
- Analytical Techniques :
- FT-IR : Confirm functional groups (e.g., C=O at ~1660 cm⁻¹, NO₂ at ~1520 cm⁻¹, S–C=N at ~680 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzothiazole C2 proton at δ 8.2–8.5 ppm, tetrazole protons at δ 7.3–7.6 ppm) .
- X-ray Crystallography : For absolute configuration, use SHELXL-2018 for refinement. Expect intermolecular hydrogen bonds (e.g., N–H⋯N between benzothiazole and tetrazole groups) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Properties :
- LogP : Predicted ~3.2 (Schrödinger Suite), indicating moderate lipophilicity. Adjust via substituents (e.g., nitro group increases polarity).
- Stability : Degrades under UV light (λ > 300 nm) due to nitro group photolysis. Store in amber vials at –20°C .
Advanced Research Questions
Q. How can computational modeling predict binding affinities of this compound with biological targets?
- Methodology :
- Docking : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17). The tetrazole group may form hydrogen bonds with Arg776, while the nitrobenzothiazole interacts hydrophobically .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å for stable complexes) and free energy (MM-PBSA) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM against HeLa cells):
- Variable 1 : Assay conditions (e.g., serum-free vs. serum-containing media alter compound uptake).
- Variable 2 : Batch purity (HPLC >98% reduces off-target effects).
- Solution : Standardize protocols (e.g., MTT assay with 48-hour incubation, 10% FBS) and validate with a reference compound (e.g., doxorubicin) .
Q. How does the sulfanyl-tetrazole moiety enhance bioactivity compared to analogs?
- Mechanistic Insight :
- The tetrazole’s high π-electron density enables strong interactions with cationic residues (e.g., lysine in enzymes).
- The sulfanyl linker improves metabolic stability by resisting glutathione-mediated cleavage compared to disulfide bonds .
Key Challenges and Future Directions
- Challenge 1 : Low aqueous solubility limits in vivo efficacy. Solution : Develop PEGylated prodrugs .
- Challenge 2 : Off-target toxicity in kinase assays. Solution : Introduce fluorine at the benzothiazole 4-position to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
